molecular formula C12H10N4O B8580847 4-Amino-1,7-dihydro-1-phenylpyrazolo[3,4-b]pyridin-6-one

4-Amino-1,7-dihydro-1-phenylpyrazolo[3,4-b]pyridin-6-one

Cat. No. B8580847
M. Wt: 226.23 g/mol
InChI Key: KPMSLFTZTFAJAG-UHFFFAOYSA-N
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Description

4-Amino-1,7-dihydro-1-phenylpyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1,7-dihydro-1-phenylpyrazolo[3,4-b]pyridin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1,7-dihydro-1-phenylpyrazolo[3,4-b]pyridin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-1,7-dihydro-1-phenylpyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C12H10N4O/c13-10-6-11(17)15-12-9(10)7-14-16(12)8-4-2-1-3-5-8/h1-7H,(H3,13,15,17)

InChI Key

KPMSLFTZTFAJAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC(=O)N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-6,7-dihydro-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (0.68 g, 2.28 mmol) was heated at reflux in sodium hydroxide solution (12 ml of a 15 wt. % solution in water). After 6 h, the mixture was allowed to cool to room temperature and was then transferred to a fridge and kept there for 19 h. The white precipitate was filtered off and the filtrate set aside. The solid was dissolved in water and acidified to pH 5 by dropwise addition of concentrated hydrochloric acid. The product was extracted into ethyl acetate (×2) and the combined organic layers washed with brine before being dried (MgSO4) and concentrated. 4-Amino-1,7-dihydro-1-phenylpyrazolo[3,4-b]pyridin-6-one (324 mg, 63%) was obtained as a white solid. The filtrate which had been set aside was acidified to pH 5 and extracted with ethyl acetate (×2). The combined organic extracts were washed with saturated aqueous sodium hydrogencarbonate solution and then brine before being dried (MgSO4) and concentrated. This afforded a second crop of the product (145 mg, total yield 91%), m.p. 223-225° C. δH (400 MHz; DMSO) 5.58 (1H, s), 6.76 (2H, br s), 7.23-7.27 (1H, m), 7.46-7.50 (2H, m), 8.16 (1H, s), 8.21-8.24 (2H; m), 11.16 (1H, br s); m/z (ES+) 227 (M+H+).
Name
4-Amino-6,7-dihydro-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
Quantity
0.68 g
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Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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